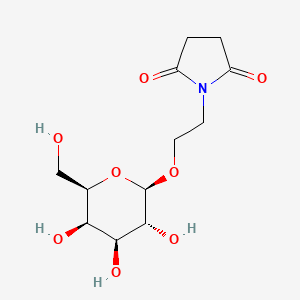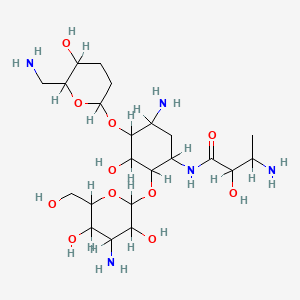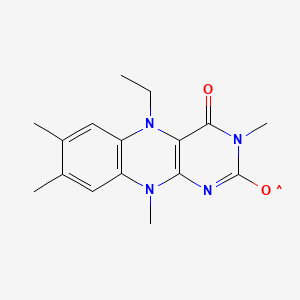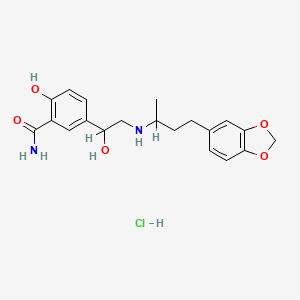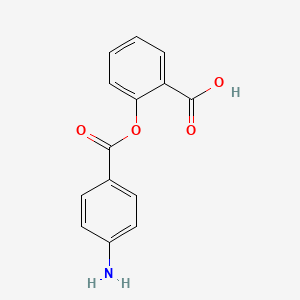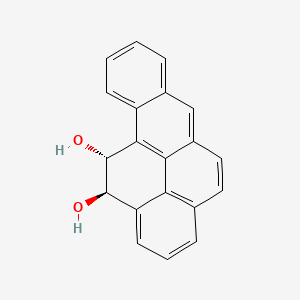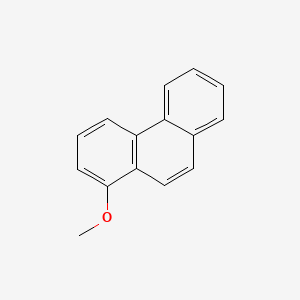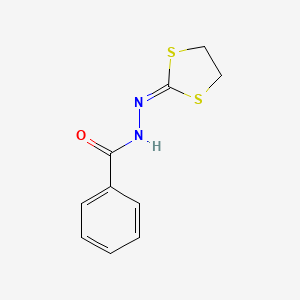
1,5-Dimethyltetralin
Overview
Description
1,5-Dimethyltetralin, also known as 1,5-DMT, is a chemical compound that belongs to the family of tetralin derivatives. It is a colorless liquid that is widely used in scientific research, particularly in the field of neuroscience. 1,5-DMT is known to have a range of biochemical and physiological effects, making it a valuable tool for studying the nervous system.
Scientific Research Applications
Application in Polymer Production : 1,5-DMT is used as a precursor in the synthesis of 2,6-dimethylnaphthalene (2,6-DMN), which is a key component in producing polyethylene naphthalate (PEN), a polymer with various industrial applications. The study by Lee et al. (2002) highlights the use of H-beta zeolite in catalyzing the cyclization reaction of 5-ortho-tolyl-pentene (5-OTP) to produce 1,5-DMT, noting its high selectivity and activity for 1,5-DMT at temperatures below 140°C. This process has advantages over other methods in terms of activity, selectivity, and suppression of side products (Lee et al., 2002).
Use in Medicinal Chemistry : The structural similarity of 1,5-DMT derivatives to certain naturally occurring compounds has led to their exploration in medicinal chemistry. A study by Carter and Robinson (1972) investigated the synthesis and pharmacological evaluation of 2-amino, 2-methylamino-, and 2-dimethylamino-1,1-dimethyltetralin hydrochlorides as potential analgesic agents. This research contributes to understanding the analgesic and central nervous system suppressant activities of these compounds (Carter & Robinson, 1972).
Chemical Process Optimization : Thompson (1995) presented a multistep process for converting 5-o-tolylpentene-2 to 1,5-dimethyltetralin, with subsequent steps leading to the production of 1,5-dimethylnaphthalene and 2,6-dimethylnaphthalene. This process involves various stages, including conversion, reaction, and isomerization, demonstrating the intricate chemical processes involved in producing 1,5-DMT and its derivatives (Thompson, 1995).
Mechanism of Action
Target of Action
1,5-Dimethyltetralin, also known as 1,5-DMT, is primarily used as a reactant in various chemical reactions . The primary target of 1,5-DMT is the reactant it is paired with in a given reaction . For instance, it can act as a hydrogen donor for the conversion of 1-tetralone over HY zeolite .
Mode of Action
The mode of action of 1,5-DMT depends on the specific reaction it is involved in. In the case of the conversion of 1-tetralone over HY zeolite, 1,5-DMT acts as a hydrogen donor . This means it provides hydrogen atoms to the 1-tetralone molecule, facilitating its conversion .
Result of Action
The result of 1,5-DMT’s action is the successful conversion of one chemical compound into another. For example, when acting as a hydrogen donor in the conversion of 1-tetralone over HY zeolite, the result is the successful conversion of 1-tetralone .
Biochemical Analysis
Biochemical Properties
1,5-Dimethyltetralin plays a significant role in various biochemical reactions. It is often used as a hydrogen donor in catalytic processes, particularly in the conversion of 1-tetralone over HY zeolite . The compound interacts with enzymes and proteins involved in hydrogen transfer reactions, facilitating the reduction of specific substrates. Additionally, this compound can serve as a precursor for the synthesis of 2,6-naphthalenedicarboxylic acid, highlighting its versatility in biochemical applications .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of enzymes involved in oxidative stress responses, thereby affecting cellular redox balance. This compound also impacts the expression of genes related to metabolic pathways, leading to alterations in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a hydrogen donor, facilitating the reduction of substrates in enzymatic reactions. This compound can also inhibit or activate certain enzymes, leading to changes in their catalytic activity. Furthermore, this compound influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can accumulate over time, potentially affecting cellular processes. Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular metabolism and gene expression, indicating its sustained impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function. At higher doses, this compound can exhibit toxic effects, leading to cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at elevated concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to hydrogen transfer and reduction reactions. It interacts with enzymes such as hydrogenases and reductases, facilitating the conversion of substrates into reduced products. This compound also affects metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity, as they influence its availability for enzymatic reactions and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications. Its localization within organelles such as mitochondria and the endoplasmic reticulum allows it to participate in localized biochemical reactions, thereby influencing cellular processes at the subcellular level .
Properties
IUPAC Name |
1,5-dimethyl-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3,5,8,10H,4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMADLDGHUBLVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C(C=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871324 | |
| Record name | 1,5-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21564-91-0 | |
| Record name | 1,5-Dimethyltetralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21564-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-1,5-dimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021564910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1,5-dimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

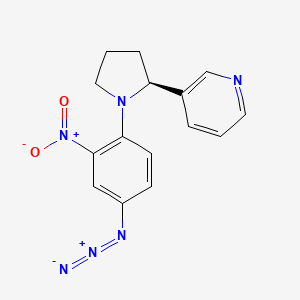
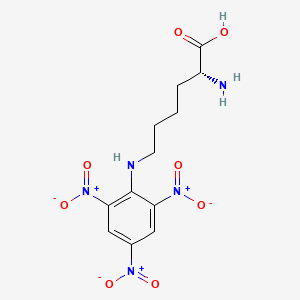
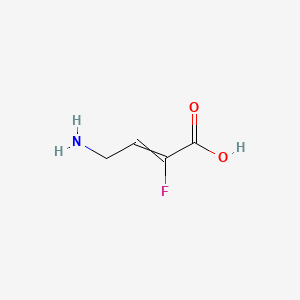
![1-[1-(6-Methoxy-2-naphthyl)ethyl]-2-[(diethylamino)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1198967.png)
